

In-Depth Technical Guide to Trk-IN-15: Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: Trk-IN-15
Cat. No.: B12403996

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-15 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Trk-IN-15**, intended to support researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

Trk-IN-15, also identified as compound X-55 in patent WO2012034091A1, possesses a core imidazo[1,2-b]pyridazine scaffold. Its systematic chemical name is 6-(difluoromethyl)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridazine-3-carboxamide.

Table 1: Chemical Properties of **Trk-IN-15**

Property	Value
Molecular Formula	C28H27F2N7O
Molecular Weight	515.56 g/mol
CAS Number	1365213-20-2[1]
Core Scaffold	Imidazo[1,2-b]pyridazine

Synthesis of Trk-IN-15

The synthesis of **Trk-IN-15** involves a multi-step process culminating in the formation of the final carboxamide product. The general strategy relies on the construction of the core imidazo[1,2-b]pyridazine ring system, followed by functionalization and final amide coupling. While the specific patent (WO2012034091A1) provides the most direct route, the following represents a likely synthetic pathway based on established chemical principles for this class of compounds.

Experimental Protocol: Synthesis of **Trk-IN-15**

Step 1: Synthesis of 6-(difluoromethyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridazine-3-carboxylic acid (Intermediate 1)

A common method for constructing the imidazo[1,2-b]pyridazine core involves the condensation of a substituted 3-aminopyridazine with an α -haloketone.

- **Preparation of the substituted 3-aminopyridazine:** The synthesis would likely start with a commercially available pyridazine derivative which is then functionalized to introduce the difluoromethyl group at the 6-position.
- **Condensation Reaction:** The resulting 3-amino-6-(difluoromethyl)pyridazine is reacted with a 2-pyridyl substituted α -haloketone (e.g., 2-bromo-1-(pyridin-2-yl)ethanone) in the presence of a base such as sodium bicarbonate, in a suitable solvent like ethanol.
- **Cyclization and Ester Hydrolysis:** The initial condensation product undergoes intramolecular cyclization to form the imidazo[1,2-b]pyridazine ring. If the starting α -haloketone contains an

ester group at the 3-position, this ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the carboxylic acid, Intermediate 1.

Step 2: Synthesis of (4-((4-methylpiperazin-1-yl)methyl)phenyl)amine (Intermediate 2)

This intermediate can be synthesized through several established routes.

- **Reductive Amination:** A common approach is the reductive amination of 4-nitrobenzaldehyde with 1-methylpiperazine, followed by the reduction of the nitro group to an amine.
- **Alternative Route:** Another method involves the reaction of 4-aminobenzyl chloride with 1-methylpiperazine.

Step 3: Amide Coupling to form **Trk-IN-15**

The final step is the formation of the amide bond between the carboxylic acid (Intermediate 1) and the amine (Intermediate 2).

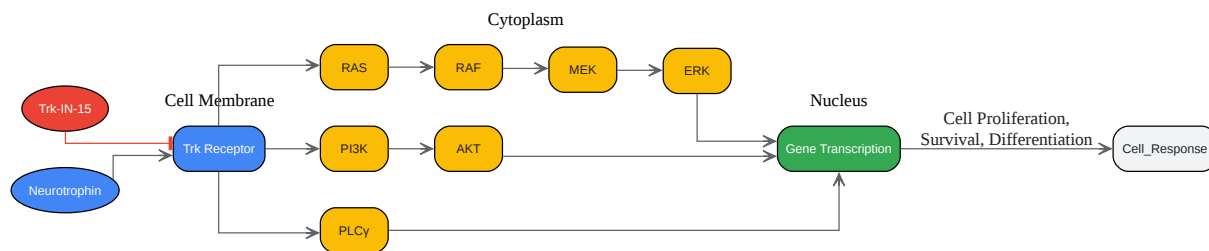
- **Activation of the Carboxylic Acid:** Intermediate 1 is activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
- **Amide Bond Formation:** Intermediate 2 is then added to the activated carboxylic acid solution, and the reaction is stirred at room temperature until completion.
- **Purification:** The final product, **Trk-IN-15**, is purified using standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

Trk-IN-15 is a potent inhibitor of Trk kinases. The Trk receptor family, consisting of TrkA, TrkB, and TrkC, are activated by neurotrophins and play a key role in neuronal survival, differentiation, and synaptic plasticity. In the context of cancer, chromosomal rearrangements can lead to the formation of Trk fusion proteins, which are constitutively active and drive tumor growth. **Trk-IN-15** exerts its therapeutic effect by inhibiting the kinase activity of these Trk proteins.

Signaling Pathway

The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, and the PLC γ pathway. These pathways are crucial for cell proliferation, survival, and differentiation. In cancers driven by Trk fusions, these pathways are constitutively activated.





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References

- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
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